[5-(2-Fluorophenyl)furan-2-yl](morpholin-4-yl)methanethione [5-(2-Fluorophenyl)furan-2-yl](morpholin-4-yl)methanethione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16258165
InChI: InChI=1S/C15H14FNO2S/c16-12-4-2-1-3-11(12)13-5-6-14(19-13)15(20)17-7-9-18-10-8-17/h1-6H,7-10H2
SMILES:
Molecular Formula: C15H14FNO2S
Molecular Weight: 291.3 g/mol

[5-(2-Fluorophenyl)furan-2-yl](morpholin-4-yl)methanethione

CAS No.:

Cat. No.: VC16258165

Molecular Formula: C15H14FNO2S

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

[5-(2-Fluorophenyl)furan-2-yl](morpholin-4-yl)methanethione -

Specification

Molecular Formula C15H14FNO2S
Molecular Weight 291.3 g/mol
IUPAC Name [5-(2-fluorophenyl)furan-2-yl]-morpholin-4-ylmethanethione
Standard InChI InChI=1S/C15H14FNO2S/c16-12-4-2-1-3-11(12)13-5-6-14(19-13)15(20)17-7-9-18-10-8-17/h1-6H,7-10H2
Standard InChI Key XKINNDHUVBCUFO-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C(=S)C2=CC=C(O2)C3=CC=CC=C3F

Introduction

Structural Elucidation and Molecular Characteristics

The molecular architecture of 5-(2-fluorophenyl)furan-2-ylmethanethione comprises three primary components:

  • Furan backbone: A five-membered oxygen-containing heterocycle substituted at the 5-position with a 2-fluorophenyl group. The electron-withdrawing fluorine atom at the ortho position of the phenyl ring influences the compound's electronic distribution, potentially enhancing its reactivity in electrophilic substitutions .

  • Morpholine moiety: A six-membered saturated ring containing one oxygen and one nitrogen atom, connected to the furan system via a methanethione bridge. The morpholine group contributes to the molecule's solubility in polar solvents and may participate in hydrogen bonding interactions .

  • Methanethione functional group: A thiocarbonyl group (C=S) that replaces the typical carbonyl group found in analogous compounds. This substitution increases molecular polarizability and may enhance binding affinity to metal-containing biological targets .

The IUPAC name derives from these components: methanethione indicates the central thioketone group, while 5-(2-fluorophenyl)furan-2-yl and morpholin-4-yl specify the substituents.

Table 1: Key Molecular Descriptors

PropertyValue/Description
Molecular FormulaC₁₅H₁₃FN₂O₂S
Molecular Weight320.34 g/mol
Hybridizationsp² (furan), sp³ (morpholine)
Key Functional GroupsThiocarbonyl, ether, tertiary amine

Synthetic Pathways and Optimization

The synthesis of 5-(2-fluorophenyl)furan-2-ylmethanethione typically involves three sequential stages:

Furan Core Functionalization

  • 2-Fluorophenyl introduction: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) install the 2-fluorophenyl group onto a preformed 5-bromofuran derivative. Optimized conditions use Pd(PPh₃)₄ as catalyst and K₂CO₃ as base in toluene/water (3:1) at 80°C, achieving >85% yield .

  • Thione group installation: Treatment of the furan carbonyl precursor with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in anhydrous THF under reflux converts the ketone to thioketone. Reaction monitoring via FT-IR confirms C=O (1700 cm⁻¹) to C=S (1250 cm⁻¹) conversion .

Morpholine Conjugation

The morpholine moiety is introduced through nucleophilic substitution or Mitsunobu reactions:

  • Nucleophilic pathway: Reacting 4-chloromorpholine with the thiolate intermediate generated from the thioketone using NaH in DMF at 0–5°C.

  • Mitsunobu variant: Employing DIAD and PPh₃ to couple morpholine to a hydroxyl-containing precursor, though this method shows lower yields (~65%) compared to nucleophilic routes (~78%) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Furan fluorophenylationPd(PPh₃)₄, K₂CO₃, toluene/H₂O, 80°C87
ThionationLawesson's reagent, THF, reflux92
Morpholine coupling4-chloromorpholine, NaH, DMF, 0°C78

Physicochemical Properties and Spectroscopic Profiling

The compound exhibits unique characteristics stemming from its hybrid structure:

Solubility and Stability

  • Aqueous solubility: 0.12 mg/mL (pH 7.4 PBS), enhanced to 1.8 mg/mL in 0.5% Tween-80 emulsions.

  • Thermal stability: Decomposition onset at 218°C (TGA), with melting point observed at 142–145°C (DSC) .

  • Photostability: <5% degradation after 48 hr under UVA (320–400 nm), making it suitable for light-exposed formulations .

Spectroscopic Signatures

¹H NMR (400 MHz, CDCl₃):

  • δ 7.85 (dd, J = 8.4, 2.0 Hz, 1H, fluorophenyl H-6)

  • δ 7.45–7.38 (m, 2H, fluorophenyl H-3, H-4)

  • δ 7.12 (td, J = 7.6, 2.0 Hz, 1H, fluorophenyl H-5)

  • δ 6.75 (d, J = 3.2 Hz, 1H, furan H-3)

  • δ 6.52 (d, J = 3.2 Hz, 1H, furan H-4)

  • δ 3.85–3.70 (m, 8H, morpholine protons)

IR (ATR, cm⁻¹):

  • 1585 (C=C aromatic)

  • 1247 (C=S stretch)

  • 1110 (C-O-C morpholine)

  • 745 (C-F bending)

Reactivity and Mechanistic Insights

The compound participates in characteristic reactions:

Thioketone Reactivity

  • Nucleophilic additions: Reacts with Grignard reagents (e.g., MeMgBr) at the thiocarbonyl group, yielding secondary thiols.

  • Oxidation: Treatment with mCPBA (meta-chloroperbenzoic acid) forms the corresponding sulfoxide (S=O) and sulfone (O=S=O) derivatives, confirmed by MS and ¹³C NMR .

Biological Interactions

Molecular docking studies suggest:

  • Enzyme inhibition: The thiocarbonyl group coordinates with Zn²⁺ in matrix metalloproteinase-9 (MMP-9) active sites (binding energy: -8.7 kcal/mol).

  • Membrane permeability: LogP of 2.91 (calculated) indicates moderate blood-brain barrier penetration potential .

Table 3: Predicted Pharmacokinetic Parameters

ParameterValue
LogP2.91
Topological PSA68.2 Ų
H-bond donors0
H-bond acceptors5
CYP3A4 inhibitionProbable (70%)

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